molecular formula C13H9ClF3N5O B3035186 1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile CAS No. 303153-05-1

1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile

Cat. No.: B3035186
CAS No.: 303153-05-1
M. Wt: 343.69 g/mol
InChI Key: ILCSAFBWVGEXJL-UHFFFAOYSA-N
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Description

1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile is a complex organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chloro and trifluoromethyl groups, and a pyrimidine ring with a carbonitrile group. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable subject of study in scientific research.

Biochemical Analysis

Biochemical Properties

1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with bacterial phosphopantetheinyl transferase, inhibiting its activity and thereby attenuating secondary metabolism and bacterial growth . This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue, making it a selective inhibitor . The nature of these interactions involves binding to the active site of the enzyme, preventing its normal function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting bacterial growth and affecting cell signaling pathways. In bacterial cells, it has been shown to attenuate the production of Sfp-PPTase-dependent metabolites, which are crucial for bacterial viability and virulence . This compound does not induce a rapid cytotoxic response in human cells, indicating its selective action against bacterial cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with bacterial phosphopantetheinyl transferase. By binding to the active site of the enzyme, it inhibits its activity, leading to a decrease in the production of essential metabolites for bacterial growth . This inhibition disrupts the normal metabolic processes of the bacteria, ultimately leading to their death. The compound’s selectivity for bacterial enzymes over human enzymes is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its inhibitory activity over extended periods, making it a reliable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits bacterial growth without causing significant toxicity . At higher doses, there may be threshold effects and potential toxic or adverse effects that need to be carefully monitored . Understanding the dosage-response relationship is crucial for optimizing its use in therapeutic applications and minimizing potential side effects .

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to bacterial metabolism. It interacts with enzymes such as phosphopantetheinyl transferase, affecting the production of metabolites essential for bacterial growth . The compound’s impact on metabolic flux and metabolite levels is a key area of research, as it provides insights into its potential as an antibacterial agent .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation within bacterial cells, enhancing its inhibitory effects on bacterial growth . Understanding the transport mechanisms is essential for optimizing its delivery and efficacy in therapeutic applications .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles within bacterial cells, where it exerts its inhibitory effects on phosphopantetheinyl transferase . Targeting signals and post-translational modifications may influence its localization, enhancing its selectivity and efficacy against bacterial cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile typically involves multiple steps, starting with the preparation of the pyridine and pyrimidine intermediates. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable amine to form the pyridine intermediate. This intermediate is then reacted with a pyrimidine derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process typically involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications, particularly in the development of new pharmaceuticals and agrochemicals .

Properties

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N5O/c1-7-9(4-18)12(23)20-6-22(7)21(2)11-10(14)3-8(5-19-11)13(15,16)17/h3,5-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCSAFBWVGEXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=CN1N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301108709
Record name 1-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-1,4-dihydro-6-methyl-4-oxo-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301108709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303153-05-1
Record name 1-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-1,4-dihydro-6-methyl-4-oxo-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303153-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-1,4-dihydro-6-methyl-4-oxo-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301108709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile
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1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile
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1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile
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1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile
Reactant of Route 5
1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile
Reactant of Route 6
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1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile

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